Cas no 39481-55-5 (2-Acetyl-10-(3-chloropropyl)phenothiazine)

2-Acetyl-10-(3-chloropropyl)phenothiazine is a phenothiazine derivative with a reactive 3-chloropropyl substituent, offering versatility in synthetic applications. Its acetyl group enhances stability while the chloropropyl side chain facilitates further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound’s structure allows for selective modifications, enabling the synthesis of targeted derivatives with potential biological activity. Its well-defined reactivity profile ensures consistent performance in nucleophilic substitution and coupling reactions. Suitable for controlled environments, this compound is handled under standard laboratory conditions to maintain purity and efficacy. Ideal for researchers developing novel phenothiazine-based compounds.
2-Acetyl-10-(3-chloropropyl)phenothiazine structure
39481-55-5 structure
Product Name:2-Acetyl-10-(3-chloropropyl)phenothiazine
CAS No:39481-55-5
MF:C17H16ClNOS
MW:317.833042144775
CID:318497
PubChem ID:3016079
Update Time:2025-05-28

2-Acetyl-10-(3-chloropropyl)phenothiazine Chemical and Physical Properties

Names and Identifiers

    • 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one
    • 2-Acetyl-10-(3-chloropropyl)phenothiazine
    • 1-[10-(3-chloropropyl)phenothiazin-2-yl]ethanone
    • 1-[10-(3-chloropropyl)-10H-phenothiazin-2-yl]ethanone
    • starbld0008884
    • AKOS030240236
    • 1-[10-(3-CHLOROPROPYL)-10H-PHENOTHIAZIN-2-YL]ETHAN-1-ONE
    • UNII-U84FN3RBS5
    • U84FN3RBS5
    • 1-(10-(3-Chloropropyl)phenothiazin-2-yl)ethanone
    • 39481-55-5
    • NS00030584
    • Ethanone, 1-(10-(3-chloropropyl)-10H-phenothiazin-2-yl)-
    • 1-(10-(3-CHLOROPROPYL)-10H-PHENOTHIAZIN-2-YL)ETHANONE
    • 1-(10-(3-chloropropyl)-10h-phenothiazin-2-yl) ethanone
    • DTXSID90192620
    • EINECS 254-469-3
    • 1-[10-(3-Chloropropyl)-10H-phenothiazin-2-yl]ethanone; Ketone 10-(3-Chloropropyl)phenothiazin-2-yl Methyl;
    • LSYMJLKGKFWMLP-UHFFFAOYSA-N
    • Inchi: 1S/C17H16ClNOS/c1-12(20)13-7-8-17-15(11-13)19(10-4-9-18)14-5-2-3-6-16(14)21-17/h2-3,5-8,11H,4,9-10H2,1H3
    • InChI Key: LSYMJLKGKFWMLP-UHFFFAOYSA-N
    • SMILES: ClCCCN1C2C=CC=CC=2SC2C=CC(C(C)=O)=CC1=2

Computed Properties

  • Exact Mass: 317.06428
  • Monoisotopic Mass: 317.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 45.6Ų

Experimental Properties

  • Density: 1.253
  • Boiling Point: 507°Cat760mmHg
  • Flash Point: 260.4°C
  • Refractive Index: 1.625
  • PSA: 20.31

2-Acetyl-10-(3-chloropropyl)phenothiazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A168490-100mg
2-Acetyl-10-(3-chloropropyl)phenothiazine
39481-55-5
100mg
$ 144.00 2023-09-09
TRC
A168490-1000mg
2-Acetyl-10-(3-chloropropyl)phenothiazine
39481-55-5
1g
$ 1045.00 2023-04-19
TRC
A168490-1g
2-Acetyl-10-(3-chloropropyl)phenothiazine
39481-55-5
1g
$ 1047.00 2023-09-09

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